>70-Fold Selectivity over PRMT1 and PRMT4 Defines a Narrow Isoform Inhibition Window
PRMT5-IN-4b14 demonstrates high selectivity for PRMT5 over the related type I PRMT isoforms PRMT1 and PRMT4. In enzyme-inhibitory assays using PRMT1 and PRMT4, the IC50 values of 4b14 against both enzymes exceeded 200 μM [1], while its IC50 against PRMT5 was 2.71 μM, yielding a selectivity ratio of >70-fold [1].
| Evidence Dimension | Isoform selectivity (IC50) |
|---|---|
| Target Compound Data | PRMT5 IC50 = 2.71 μM; PRMT1 IC50 >200 μM; PRMT4 IC50 >200 μM |
| Comparator Or Baseline | PRMT1 and PRMT4 enzymes |
| Quantified Difference | >70-fold selectivity for PRMT5 over PRMT1 and PRMT4 |
| Conditions | Radiometric-based scintillation proximity assay (SPA) using human recombinant PRMT5, PRMT1, and PRMT4 enzymes |
Why This Matters
This selectivity window is critical for minimizing confounding phenotypic effects from type I PRMT inhibition in cellular assays, enabling more precise dissection of PRMT5-specific biology.
- [1] Kongkai Zhu, J. Shao, H. Tao, X. Yan, C. Luo, H. Zhang, W. Duan. Discovery of new potent protein arginine methyltransferase 5 (PRMT5) inhibitors by assembly of key pharmacophores from known inhibitors. Bioorganic & Medicinal Chemistry Letters, 2018, 28(23-24), 3693-3699. DOI: 10.1016/j.bmcl.2018.10.026. View Source
